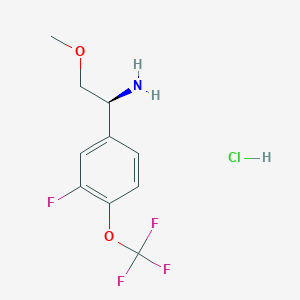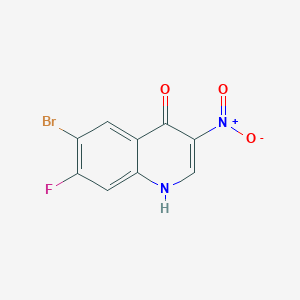
5,5-dimethyltetrahydro-2H-pyran-2-one
Vue d'ensemble
Description
5,5-Dimethyltetrahydro-2H-pyran-2-one is a heterocyclic organic compound . It has a molecular formula of C7H12O2 . The average mass of this compound is 128.169 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The monoisotopic mass of this compound is 128.083725 Da .Applications De Recherche Scientifique
Synthesis Applications
5,5-Dimethyltetrahydro-2H-pyran-2-one and its derivatives have diverse applications in chemical synthesis. For instance, it serves as a starting material in the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which further undergoes chemical transformations like cyanoethylation (Arutyunyan et al., 2012). Additionally, it plays a crucial role in the stereocontrolled synthesis of complex polypropionate structures, as demonstrated in the total synthesis of a hemiacetal polypropionate derived from Siphonaria australis (Lister & Perkins, 2004).
Biological Activity Studies
Research indicates that some derivatives of this compound exhibit significant biological activities. For example, pyrano[3,4-c]pyridines synthesized from 2,2-dimethyltetrahydro-4H-pyran-4-one showed pronounced biological activity, highlighting its potential in pharmaceutical applications (Sirakanyan et al., 2021).
Germination Stimulants in Agriculture
In agriculture, certain derivatives of this compound, like 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one, have been identified in smoke and shown to promote seed germination, suggesting its utility in enhancing agricultural productivity (Flematti et al., 2009).
Medical Applications
In the medical field, certain tetrahydropyran derivatives synthesized from 2,2-dimethyltetrahydro-2H-pyran-4-yl have been explored for their potential in disrupting certain protein complexes, indicating a possible application in developing new therapeutic agents (Shouksmith et al., 2015).
Organic Chemistry and Material Science
This compound is also significant in the field of organic chemistry and material science for synthesizing various complex molecular structures, demonstrating its versatility as a chemical building block (Nalbandyan et al., 1991).
Safety and Hazards
Propriétés
IUPAC Name |
5,5-dimethyloxan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-3-6(8)9-5-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNWLXKETMYSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)OC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498714 | |
| Record name | 5,5-Dimethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1679-55-6 | |
| Record name | 5,5-Dimethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)
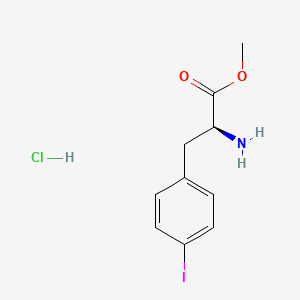
![(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B6591795.png)
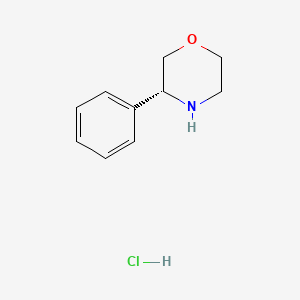
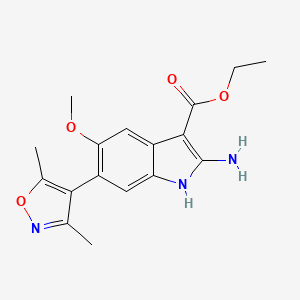
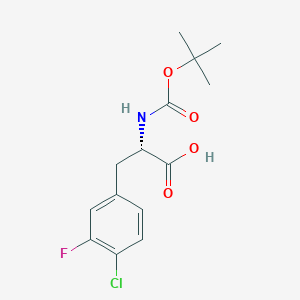
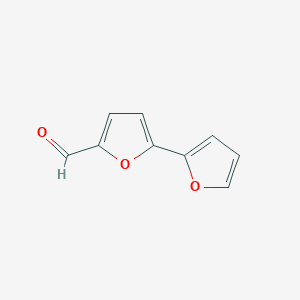

![(11bS)-N-Benzhydryl-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6591821.png)
![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)
